molecular formula C13H12N2O7S2 B4655447 5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid

5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid

Cat. No. B4655447
M. Wt: 372.4 g/mol
InChI Key: CHKWUPHRNYWLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid, also known as AHAS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of acetohydroxyacid synthase, an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids in plants and bacteria.

Mechanism of Action

5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid inhibits the biosynthesis of branched-chain amino acids by binding to the active site of acetohydroxyacid synthase. This prevents the enzyme from catalyzing the conversion of pyruvate and 2-ketobutyrate into the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of this biosynthetic pathway leads to the death of plants and bacteria, making this compound a potent herbicide and antibiotic.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the growth and development of plants by inhibiting the biosynthesis of essential amino acids. In bacteria, this compound has been shown to inhibit cell growth and division, leading to cell death. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid has several advantages for use in lab experiments. Its potent inhibitory activity and well-defined mechanism of action make it a useful tool for studying the biosynthesis of branched-chain amino acids. Additionally, its ability to inhibit the growth of plants and bacteria makes it a useful herbicide and antibiotic. However, the use of this compound in lab experiments is limited by its toxicity and potential environmental impact. Careful handling and disposal of this compound are necessary to minimize its impact on the environment.

Future Directions

There are several future directions for the study of 5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid. One potential area of research is the development of new herbicides and antibiotics based on this compound. Additionally, the study of this compound could lead to a better understanding of the biosynthesis of branched-chain amino acids and their role in plant and bacterial physiology. Finally, the study of this compound could lead to the development of new anti-inflammatory and antioxidant drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of acetohydroxyacid synthase that has been extensively studied for its biochemical and physiological effects. Its synthesis method has been optimized to provide high yields of pure this compound, making it suitable for various research applications. This compound has potential applications as a herbicide, antibiotic, and anti-inflammatory drug. However, its use in lab experiments is limited by its toxicity and potential environmental impact. The study of this compound has several future directions, including the development of new herbicides and antibiotics and a better understanding of the biosynthesis of branched-chain amino acids.

Scientific Research Applications

5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid has been extensively studied for its potential use as a herbicide. Its potent inhibitory activity against acetohydroxyacid synthase makes it an effective herbicide against a wide range of weed species. Additionally, this compound has been investigated for its potential use in the treatment of bacterial infections. Its ability to inhibit the biosynthesis of branched-chain amino acids makes it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

2-hydroxy-5-[(4-sulfamoylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O7S2/c14-23(19,20)9-3-1-8(2-4-9)15-24(21,22)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKWUPHRNYWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
Reactant of Route 6
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.